molecular formula C20H23NO4 B5608369 ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

Cat. No.: B5608369
M. Wt: 341.4 g/mol
InChI Key: WIELOPPOHTVXTM-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a phenoxyacetamido group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 4-isopropylphenol with chloroacetic acid to form 4-(propan-2-yl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then reacted with 3-amino benzoic acid to form the phenoxyacetamido intermediate.

    Esterification: Finally, the intermediate is esterified with ethanol in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-{2-[4-(METHYL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with a methyl group instead of an isopropyl group.

    ETHYL 3-{2-[4-(ETHYL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-20(23)16-6-5-7-17(12-16)21-19(22)13-25-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELOPPOHTVXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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